Cotinine-N-oxide
Overview
Description
Cotinine-N-oxide is an N-alkylpyrrolidine that is nicotine in which the methylene hydrogens at position 2 on the pyrrolidine ring have been replaced by an oxo group and the pyridine nitrogen converted into the corresponding N-oxide . It is a minor metabolite of nicotine .
Synthesis Analysis
Cotinine-N-oxide is a metabolite of nicotine . The major mode of metabolism of nicotine is via the formation of cotinine by the enzyme cytochrome P450 (CYP) 2A6 . Cotinine undergoes further CYP2A6-mediated metabolism by hydroxylation to 3-hydroxycotinine and norcotinine but can also form cotinine-N-glucuronide and cotinine-N-oxide .
Molecular Structure Analysis
Cotinine-N-oxide has a molecular formula of C10H12N2O2 . It only differs from nicotine in the addition of a carbonyl group .
Chemical Reactions Analysis
The major mode of metabolism of nicotine is via the formation of cotinine by the enzyme cytochrome P450 (CYP) 2A6 . Cotinine undergoes further CYP2A6-mediated metabolism by hydroxylation to 3-hydroxycotinine and norcotinine but can also form cotinine-N-glucuronide and cotinine-N-oxide .
Physical And Chemical Properties Analysis
Cotinine-N-oxide has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 .
Scientific Research Applications
Biomarker for Tobacco Smoke Exposure
Cotinine-N-oxide, along with cotinine and NNAL, are important biomarkers for assessing tobacco smoke exposure (TSE) in children. These biomarkers are significantly associated with sociodemographics and parental smoking habits. A study found that children living with smokers showed high levels of these biomarkers, indicating significant exposure to tobacco smoke (Mahabee-Gittens et al., 2021).
Environmental Degradation
In the context of environmental research, cotinine, and by extension, its derivatives like Cotinine-N-oxide, have been identified as emerging contaminants in water. Research on the efficient degradation of cotinine using magnetic double perovskite oxide as a catalyst has been conducted, showing potential for water treatment applications (Hammouda et al., 2019).
Metabolic Studies
Cotinine-N-oxide is a major metabolite in the metabolic pathway of nicotine. Studies have developed methods to quantify cotinine and its metabolites, including Cotinine-N-oxide, in biological samples for understanding nicotine metabolism (Li et al., 2012).
Role in Nicotine Metabolism
Research has also focused on the role of Cotinine-N-oxide in the in vitro metabolism of nicotine, identifying it as a major metabolite produced by liver preparations (Jenner et al., 1973).
Cancer Research
In cancer research, studies have evaluated the effects of cotinine and nicotine-N'-oxides on tumor development. These studies provide insights into the carcinogenic potential of these compounds and their metabolites (LaVoie et al., 1985).
Hepatic N-Oxidation
Cotinine-N-oxide formation through hepatic N-oxidation is another area of research. A study identified CYP2C19 as a major enzyme in this process, highlighting the potential impact of genetic variation on nicotine metabolism and smoking cessation therapies (Perez-Paramo et al., 2022).
Future Directions
There is a need for more research to provide better insight into the actions of cotinine and its contribution to tobacco addiction . Genetic variants in CYP2C19 have the potential to modify nicotine metabolic ratio in smokers and could affect pharmacotherapeutic decisions for smoking cessation treatments .
properties
IUPAC Name |
1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPULDKLIIVIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cotinine-N-oxide | |
CAS RN |
36508-80-2 | |
Record name | (5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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